molecular formula C20H19F3IN3O5 B1684329 Ro4987655 CAS No. 874101-00-5

Ro4987655

Katalognummer: B1684329
CAS-Nummer: 874101-00-5
Molekulargewicht: 565.3 g/mol
InChI-Schlüssel: FIMYFEGKMOCQKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Ro-4987655 wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDas Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .

Industrielle Produktionsverfahren für Ro-4987655 umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff hergestellt und kann zur langfristigen Stabilität bei -20 °C gelagert werden .

Analyse Chemischer Reaktionen

Ro-4987655 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

Ro-4987655 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting MEK1 and MEK2, Ro-4987655 prevents the activation of downstream signaling molecules, leading to the suppression of tumor cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ro-4987655 ist einzigartig in seiner hohen Selektivität und Potenz für MEK1 und MEK2 im Vergleich zu anderen MEK-Inhibitoren. Zu ähnlichen Verbindungen gehören:

Ro-4987655 zeichnet sich durch seine hohe Selektivität und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht

Biologische Aktivität

RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.

Pharmacokinetics

  • Administration : this compound is administered orally.
  • Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
  • Half-Life : Approximately 4 hours.
  • Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through various biomarkers:

  • pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
  • Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.

Phase I Dose-Escalation Study

A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

  • Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
  • Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.

Phase I Expansion Study

This study focused on specific populations with BRAF and KRAS mutations:

  • Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
  • Response Rates :
    • BRAF-mutated melanoma: 24% achieved partial response.
    • KRAS-mutant NSCLC: 11% achieved partial response.
    • No responses were seen in KRAS-mutant colorectal cancer.

Efficacy Assessment

Sequential tumor sampling revealed:

  • ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
  • Ki-67 Expression : Variability in modulation among different tumor types.

Data Table Summary

Study TypePopulationMTD (mg)Clinical Benefit (%)Common AEs
Phase I Dose-EscalationAdvanced solid tumors8.521.1Rash, GI disorders
Phase I ExpansionBRAF/KRAS mutated cancers8.5Varies by cohortRash, acneiform dermatitis

Eigenschaften

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026099
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874101-00-5
Record name RO-4987655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4987655
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-4987655
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro4987655
Reactant of Route 2
Ro4987655
Reactant of Route 3
Ro4987655
Reactant of Route 4
Ro4987655
Reactant of Route 5
Ro4987655
Reactant of Route 6
Ro4987655
Customer
Q & A

Q1: What is the mechanism of action of Ro4987655?

A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].

Q2: What are the downstream consequences of this compound-mediated MEK inhibition?

A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].

Q3: What is the pharmacokinetic profile of this compound?

A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].

Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?

A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.

Q5: What is the evidence of this compound's anti-tumor activity?

A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].

Q6: Are there any known resistance mechanisms to this compound?

A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.

Q7: Are there any identified biomarkers for predicting response to this compound?

A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.

Q8: What is the safety profile of this compound?

A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.